molecular formula C10H17ClN2O2S B6274660 4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride CAS No. 27917-30-2

4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride

Cat. No. B6274660
CAS RN: 27917-30-2
M. Wt: 264.8
InChI Key:
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Description

4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride, otherwise known as 4-AP, is a synthetic compound that has been studied extensively due to its potential applications in a variety of scientific research fields. 4-AP is a derivative of the naturally occurring amino acid l-glutamate and is used in a variety of studies as a tool to study the nervous system and its effects on the body.

Scientific Research Applications

4-AP is used in a variety of scientific research applications. It has been used to study the effects of neurotransmitters on the nervous system and to study the effects of drugs on the nervous system. It has also been used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the endocrine system. Additionally, 4-AP has been used to study the effects of drugs on the immune system and to study the effects of drugs on the gastrointestinal system.

Mechanism of Action

4-AP acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor located in the brain. When 4-AP binds to the NMDA receptor, it increases the activity of the receptor and stimulates the release of neurotransmitters such as glutamate and acetylcholine. This increased activity of the NMDA receptor results in increased neuronal excitability and can lead to changes in behavior and other physiological effects.
Biochemical and Physiological Effects
4-AP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the NMDA receptor, which can lead to increased neuronal excitability and changes in behavior. It has also been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which can lead to changes in cognitive function, mood, and alertness. Additionally, 4-AP has been shown to increase the activity of the adrenergic receptor, which can lead to increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

4-AP has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive to synthesize and is readily available for research purposes. Additionally, it is a potent agonist at the NMDA receptor, making it useful for studying the effects of drugs on the nervous system. However, it has a short half-life and is rapidly metabolized by the body, making it difficult to study the long-term effects of 4-AP on the body. Additionally, it has been shown to produce side effects such as nausea, dizziness, and headaches in some individuals.

Future Directions

There are a variety of potential future directions for the use of 4-AP in scientific research. One potential future direction is to study the effects of 4-AP on the immune system. Additionally, 4-AP could be used to study the effects of drugs on the cardiovascular system and the endocrine system. Furthermore, 4-AP could be used to study the effects of drugs on the gastrointestinal system and to study the effects of drugs on the brain. Finally, 4-AP could be used to study the effects of drugs on behavior and cognitive function.

Synthesis Methods

4-AP can be synthesized from l-glutamate in a two-step process. The first step involves the reaction of l-glutamate with N-methylbenzene-1-sulfonamide and sodium hydroxide in an aqueous solution. This reaction results in the formation of N-methylbenzene-1-sulfonamide hydrochloride and 4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide. The second step involves the reaction of the N-methylbenzene-1-sulfonamide hydrochloride with 4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide in an aqueous solution to yield 4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride involves the reaction of N-methyl-4-nitrobenzenesulfonamide with 2-aminopropane followed by reduction of the nitro group to an amino group and subsequent formation of the hydrochloride salt.", "Starting Materials": [ "N-methyl-4-nitrobenzenesulfonamide", "2-aminopropane", "Sodium borohydride", "Hydrochloric acid", "Water", "Organic solvents" ], "Reaction": [ "Step 1: N-methyl-4-nitrobenzenesulfonamide is reacted with 2-aminopropane in the presence of organic solvents to form 4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide.", "Step 2: The nitro group in the product from step 1 is reduced to an amino group using sodium borohydride in the presence of water and organic solvents.", "Step 3: The resulting amine is converted to the hydrochloride salt by treatment with hydrochloric acid in water and isolated by filtration or crystallization." ] }

CAS RN

27917-30-2

Molecular Formula

C10H17ClN2O2S

Molecular Weight

264.8

Purity

95

Origin of Product

United States

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